N,N'-Bis(2-mercaptobenzoyl)hydrazide
CAS No.: 292615-41-9
Cat. No.: VC20759432
Molecular Formula: C14H12N2O2S2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 292615-41-9 |
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Molecular Formula | C14H12N2O2S2 |
Molecular Weight | 304.4 g/mol |
IUPAC Name | 2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide |
Standard InChI | InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18) |
Standard InChI Key | BCDWFVITTFIUNV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S |
Chemical Identity and Structure
N,N'-Bis(2-mercaptobenzoyl)hydrazide is an organic compound characterized by its unique structure containing both thiol and hydrazide functional groups. It has the molecular formula C14H12N2O2S2 and a molecular weight of 304.39 g/mol. The compound features two mercaptobenzoyl groups connected by a hydrazide linkage, creating a molecule with distinctive chemical properties and reactivity patterns.
Structural Features
The compound consists of two 2-mercaptobenzoyl moieties linked through a hydrazide bridge (-CO-NH-NH-CO-). Each benzoyl group contains a thiol (-SH) substituent at the ortho position, which contributes significantly to the compound's reactivity profile. This arrangement creates a molecule with multiple reactive sites:
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Two thiol groups capable of oxidation and metal coordination
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A central hydrazide linkage with nucleophilic nitrogen atoms
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Two carbonyl groups susceptible to nucleophilic attack
Physical Properties
While specific physical property data for N,N'-Bis(2-mercaptobenzoyl)hydrazide is limited in the available literature, we can extrapolate some properties based on its structure and similar compounds:
Table 1: Estimated Physical Properties of N,N'-Bis(2-mercaptobenzoyl)hydrazide
Property | Value | Notes |
---|---|---|
Molecular Formula | C14H12N2O2S2 | Confirmed structure |
Molecular Weight | 304.39 g/mol | Calculated from formula |
Physical State | Solid | Based on similar hydrazides |
Solubility | Limited water solubility, soluble in organic solvents | Typical of hydrazides with aromatic groups |
CAS Number | 292615-41-9 | Registry identifier |
Synthesis Methods and Preparation
The synthesis of N,N'-Bis(2-mercaptobenzoyl)hydrazide typically follows established procedures for preparing hydrazide compounds, with specific considerations for introducing the thiol functionalities.
Laboratory Synthesis
The primary synthetic route involves the reaction of 2-mercaptobenzoic acid with hydrazine hydrate under controlled conditions. This reaction is typically conducted in an organic solvent such as ethanol or methanol, with the reaction mixture heated under reflux for several hours to ensure complete conversion.
The general reaction can be represented as:
2 (2-mercaptobenzoic acid) + hydrazine hydrate → N,N'-Bis(2-mercaptobenzoyl)hydrazide + 2 H2O
Following the reaction, purification typically involves recrystallization to obtain the pure compound.
Chemical Reactivity and Reactions
N,N'-Bis(2-mercaptobenzoyl)hydrazide exhibits diverse chemical reactivity due to its multiple functional groups. The thiol groups, hydrazide linkage, and carbonyl functionalities all contribute to its chemical behavior.
Types of Reactions
Based on its structure and functional groups, N,N'-Bis(2-mercaptobenzoyl)hydrazide can participate in various reaction types:
Table 2: Key Reaction Types of N,N'-Bis(2-mercaptobenzoyl)hydrazide
Metal Complex Formation
The presence of both sulfur and nitrogen donor atoms makes N,N'-Bis(2-mercaptobenzoyl)hydrazide an excellent ligand for metal complexation. By extrapolating from research on similar hydrazide compounds, we can infer that this compound likely forms stable complexes with transition metals such as copper, nickel, and cobalt .
These metal complexes often display enhanced biological activities compared to the free ligand, particularly in the context of anticancer properties. Copper(II) complexes of similar hydrazide compounds have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
Comparative Analysis with Related Compounds
To better understand N,N'-Bis(2-mercaptobenzoyl)hydrazide, it is instructive to compare it with structurally related compounds.
Comparison with N,n'-bis(mercaptoacetyl) hydrazine
N,n'-bis(mercaptoacetyl) hydrazine (C4H8N2O2S2, MW: 180.249) represents a simpler analogue with a similar core structure but lacking the aromatic rings. This comparison highlights how the aromatic components in N,N'-Bis(2-mercaptobenzoyl)hydrazide likely influence its reactivity and physical properties:
Table 3: Comparison of N,N'-Bis(2-mercaptobenzoyl)hydrazide with Related Compound
Feature | N,N'-Bis(2-mercaptobenzoyl)hydrazide | N,n'-bis(mercaptoacetyl) hydrazine |
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Molecular Formula | C14H12N2O2S2 | C4H8N2O2S2 |
Molecular Weight | 304.39 g/mol | 180.249 g/mol |
Structure | Contains aromatic rings | Aliphatic structure |
Lipophilicity | Higher (due to aromatic groups) | Lower |
Steric Effects | More pronounced | Less pronounced |
Potential for π-interactions | Present | Absent |
Hydrazide-Hydrazone Metal Complexes
Research on hydrazide-hydrazone metal complexes provides insights into the potential behavior of metal complexes formed with N,N'-Bis(2-mercaptobenzoyl)hydrazide:
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Enhanced Bioactivity: Metal complexes of hydrazide compounds typically show increased anticancer activity compared to the free ligands, often by an order of magnitude .
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Mechanism of Action: These complexes can induce cancer cell death through multiple mechanisms, including:
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Structure-Activity Relationships: The lipophilicity, charge, and size of the complexes influence their ability to cross cell membranes and interact with biological targets .
Current Research Gaps and Future Directions
Despite the potential applications of N,N'-Bis(2-mercaptobenzoyl)hydrazide, several research gaps remain:
Identified Research Needs
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Comprehensive Physical Characterization: Detailed studies of physical properties including solubility profiles, crystal structure, thermal stability, and spectroscopic characteristics are needed.
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Biological Activity Assessment: Systematic evaluation of potential biological activities, particularly focusing on:
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Antimicrobial properties
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Anticancer activity
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Enzyme inhibition capabilities
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Toxicity profiles
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Metal Complex Characterization: Preparation and characterization of metal complexes with various transition metals to evaluate their stability, structure, and potential applications.
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Structure-Activity Relationship Studies: Development of derivatives with modified structures to understand how structural changes affect physical properties and biological activities.
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